molecular formula C12H15NO3 B8531048 Methyl 3-(ethyl(phenyl)amino)-3-oxo-propanoate

Methyl 3-(ethyl(phenyl)amino)-3-oxo-propanoate

Cat. No. B8531048
M. Wt: 221.25 g/mol
InChI Key: GVBMXLRNNXXMRY-UHFFFAOYSA-N
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Patent
US09102592B2

Procedure details

Dichloromethane was added to a dry round bottom flask at 20-25° C. under nitrogen atmosphere. Methyl 3-chloro-3-oxo-propanoate (2.59 ml, 24.15 mmol) was added, followed by N-ethylaniline (2.97 ml 24.13 mmol), and the solution was stirred at r.t. for 14 h, then the solvent was removed under reduced pressure to obtain a yellowish oil. Yield: 100%. The purity of the isolated product: 98% (HPLC, area %).
Quantity
2.59 mL
Type
reactant
Reaction Step One
Quantity
2.97 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2](=[O:8])[CH2:3][C:4]([O:6][CH3:7])=[O:5].[CH2:9]([NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH3:10]>ClCCl>[CH2:9]([N:11]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:2](=[O:8])[CH2:3][C:4]([O:6][CH3:7])=[O:5])[CH3:10]

Inputs

Step One
Name
Quantity
2.59 mL
Type
reactant
Smiles
ClC(CC(=O)OC)=O
Step Two
Name
Quantity
2.97 mL
Type
reactant
Smiles
C(C)NC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at r.t. for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a yellowish oil

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
C(C)N(C(CC(=O)OC)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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